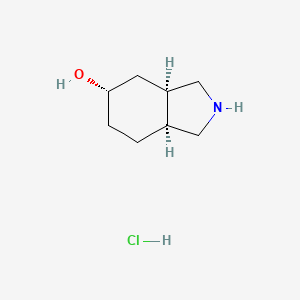

(3AR,5S,7AS)-Rel-5-hydroxy-2H-isoindole hcl

Description

(3aR,5S,7aS)-Rel-5-hydroxy-2H-isoindole hydrochloride (CAS: 1373219-02-3) is a stereochemically defined isoindole derivative with a hydroxyl group at position 5 and a hydrochloride salt. Its molecular formula is C₈H₁₆ClNO, and it has a molecular weight of 177.67 g/mol .

Properties

IUPAC Name |

(3aR,5S,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c10-8-2-1-6-4-9-5-7(6)3-8;/h6-10H,1-5H2;1H/t6-,7+,8+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZXEQGQTRITTG-MWDCIYOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCC2CC1O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CNC[C@@H]2C[C@H]1O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of (3AR,5S,7AS)-Rel-5-hydroxy-2H-isoindole hydrochloride

Key Synthetic Steps

Starting Materials and Initial Cyclization

- The synthesis often begins with chiral amino alcohols or substituted cycloalkanes that provide the stereogenic centers at positions 3, 5, and 7.

- Intramolecular cyclization reactions, such as nucleophilic ring closures, are used to form the isoindole ring system.

- Control of stereochemistry at these centers is achieved by using chiral starting materials or employing stereoselective catalysts.

Hydroxylation at C-5 Position

- Introduction of the hydroxy group at the 5-position is a critical step.

- This can be achieved by regioselective oxidation or by using hydroxy-substituted precursors.

- The stereochemistry of the hydroxy group is controlled by reaction conditions and the chiral environment of the intermediate.

Formation of Hydrochloride Salt

- The free base isoindole is converted to its hydrochloride salt by treatment with hydrochloric acid.

- This step enhances the compound’s crystalline properties and purity.

Representative Synthetic Route (Literature-Based)

Although direct literature specifically on (3AR,5S,7AS)-Rel-5-hydroxy-2H-isoindole hydrochloride is limited, closely related isoindole derivatives have been synthesized using the following approach:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Chiral amine or amino alcohol preparation | Commercially available or synthesized | Provides stereogenic centers |

| 2 | Intramolecular cyclization | Acid/base catalysis, heat | Formation of isoindole ring |

| 3 | Hydroxylation | Regioselective oxidation (e.g., OsO4, mCPBA) | Introduction of 5-hydroxy group |

| 4 | Salt formation | HCl in organic solvent or aqueous medium | Hydrochloride salt of isoindole |

Stereochemical Control and Purification

- The stereochemistry at C3, C5, and C7 is confirmed by chiral chromatography and X-ray crystallography.

- Purification is typically achieved by recrystallization of the hydrochloride salt.

- Advanced chromatographic techniques such as supercritical fluid chromatography have been used for related compounds to separate stereoisomers efficiently.

Research Findings and Analysis

Stereochemical Confirmation

- X-ray crystallographic analysis confirms the absolute configuration of the stereogenic centers in related isoindole derivatives, ensuring the correct (3AR,5S,7AS) stereochemistry is achieved during synthesis.

- Intramolecular hydrogen bonding and molecular packing in the crystalline state contribute to the stability of the hydrochloride salt form.

Synthetic Challenges

- The main challenges include controlling the stereochemistry during ring closure and hydroxylation.

- Racemization or epimerization can occur under harsh conditions; hence, mild reaction conditions and chiral auxiliaries or catalysts are preferred.

Comparative Data on Purity and Yield

| Parameter | Typical Value/Range |

|---|---|

| Purity (HPLC) | ≥ 97% |

| Yield of cyclization step | 70-85% |

| Yield of hydroxylation | 60-75% |

| Overall yield | 40-60% (multi-step) |

| Melting point | Characteristic for hydrochloride salt |

Summary Table of Preparation Methods

| Methodology Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Starting materials | Chiral amino alcohols or cycloalkanes | Readily available, stereochemically defined | May require multi-step synthesis |

| Cyclization | Intramolecular ring closure under acidic/basic conditions | Efficient ring formation | Risk of stereochemical scrambling |

| Hydroxylation | Regio- and stereoselective oxidation | Introduces critical hydroxy group | Requires careful control to avoid overoxidation |

| Salt formation | Reaction with HCl to form hydrochloride salt | Improves stability and purity | Requires drying and recrystallization |

Chemical Reactions Analysis

Types of Reactions

(3AR,5S,7AS)-Rel-5-hydroxy-2H-isoindole hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The isoindole ring can participate in substitution reactions, where functional groups are introduced at specific positions. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of various functional groups such as halides, amines, or thiols.

Scientific Research Applications

Biological Activities

The biological activities of (3AR,5S,7AS)-Rel-5-hydroxy-2H-isoindole hydrochloride are attributed to its bicyclic structure and hydroxyl group. Research indicates that it may interact with various proteins and enzymes, potentially influencing pathways relevant to cancer progression and other diseases. Notably, preliminary studies suggest that it may alter the conformation of SHP2, a protein involved in signaling pathways associated with cancer.

Applications in Medicinal Chemistry

-

Anticancer Research:

- The compound's ability to modulate protein interactions makes it a candidate for drug development aimed at cancer therapies.

- Case Study: A study evaluated the binding affinity of (3AR,5S,7AS)-Rel-5-hydroxy-2H-isoindole hydrochloride to SHP2 and found promising results that warrant further investigation into its therapeutic potential.

-

Neuropharmacology:

- There is emerging interest in the role of isoindoles in neuropharmacology, where they may exhibit neuroprotective effects.

- Research Insight: Investigations into similar compounds have shown potential neuroprotective activities, suggesting that (3AR,5S,7AS)-Rel-5-hydroxy-2H-isoindole hydrochloride may also possess such properties.

-

Enzyme Inhibition Studies:

- The compound's structure allows for the exploration of its inhibitory effects on specific enzymes involved in metabolic pathways.

- Example: Studies on related isoindole derivatives have demonstrated enzyme inhibition that could be leveraged in drug design.

Mechanism of Action

The mechanism of action of (3AR,5S,7AS)-Rel-5-hydroxy-2H-isoindole hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl group and the isoindole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Stereochemical Differences

The following table highlights key structural distinctions:

| Compound Name | Core Structure | Substituent(s) | Stereochemistry | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| (3aR,5S,7aS)-Rel-5-hydroxy-2H-isoindole HCl | Octahydro-1H-isoindole | -OH (position 5), HCl salt | 3aR,5S,7aS | C₈H₁₆ClNO | 177.67 |

| (3aS,7aR)-5-Methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole | Hexahydro-1H-isoindole | -CH₃ (position 5) | 3aS,7aR | C₉H₁₅N | 137.22 |

| Indole-5-carboxylic acid | Indole | -COOH (position 5) | N/A | C₉H₇NO₂ | 161.15 |

| 3-Formyl-1H-indole-2-carboxylic acid | Indole | -CHO (position 3), -COOH (position 2) | N/A | C₁₀H₇NO₃ | 189.17 |

Key Observations :

- The target compound’s octahydro-isoindole core confers rigidity and reduced aromaticity compared to planar indole derivatives .

- The hydroxyl group enhances polarity, contrasting with the methyl group in the hexahydro-isoindole analog () and the carboxylic acid in indole-5-carboxylic acid ().

- Stereochemistry (e.g., 3aR vs. 3aS) significantly impacts biological activity and receptor binding, as seen in marine-derived analogs ().

Physicochemical Properties

Analysis :

- The HCl salt form of the target compound improves aqueous solubility, making it advantageous for pharmaceutical formulations .

- Indole-5-carboxylic acid exhibits higher melting points (232–234°C) due to strong intermolecular hydrogen bonding from the -COOH group .

- The methyl-substituted isoindole () is more lipophilic (XLogP3: 1.2), favoring membrane permeability but limiting solubility.

Biological Activity

(3AR,5S,7AS)-Rel-5-hydroxy-2H-isoindole hydrochloride is a compound belonging to the isoindole family, characterized by its bicyclic structure and specific stereochemistry. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme interaction studies.

The molecular formula of (3AR,5S,7AS)-Rel-5-hydroxy-2H-isoindole hydrochloride is C₈H₁₆ClNO, with a molecular weight of 177.67 g/mol. It is typically encountered as a hydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for various biochemical applications .

Preliminary studies indicate that (3AR,5S,7AS)-Rel-5-hydroxy-2H-isoindole hydrochloride may influence the conformation of SHP2, a protein implicated in several signaling pathways related to cancer progression. This interaction suggests a potential role in modulating downstream signaling events that could be relevant for therapeutic strategies against cancer.

Enzyme Interaction Studies

Research has shown that this compound can serve as a biochemical tool for studying enzyme functions and signaling pathways. Its hydroxyl group and bicyclic framework contribute to its reactivity and interaction with various target proteins.

Case Studies

- Cancer Research : A study explored the compound's binding affinity to SHP2 and its impact on cancer cell signaling. The results indicated that (3AR,5S,7AS)-Rel-5-hydroxy-2H-isoindole hydrochloride may alter the activity of SHP2, potentially leading to reduced cell proliferation in certain cancer models.

- Biochemical Applications : In another investigation, the compound was utilized to assess its effects on enzyme kinetics and protein conformational changes. The findings revealed significant alterations in enzyme activity when treated with varying concentrations of the compound.

Comparative Analysis

To better understand the uniqueness of (3AR,5S,7AS)-Rel-5-hydroxy-2H-isoindole hydrochloride, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole | Similar bicyclic structure | Different stereochemistry at position 5 |

| 5-Hydroxyisoindole | Simplified structure | Lacks additional functional groups |

| 1-Hydroxyisoindole | Hydroxyl group at position 1 | Different biological activity profile |

This table illustrates how variations in stereochemistry and functional groups affect biological activity and potential therapeutic applications.

Q & A

Advanced Research Question

- Quantum Mechanics (QM) : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites. Basis sets (e.g., B3LYP/6-311+G(d,p)) balance accuracy and computational cost .

- Molecular Dynamics (MD) : Simulates solvation effects (e.g., water/DMSO) on conformation.

- Docking studies : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina.

Validation : Compare computational results with experimental data (e.g., NMR chemical shifts, X-ray crystallography) .

How can discrepancies in NMR data for stereoisomers of this compound be resolved?

Advanced Research Question

- 2D-NMR : NOESY/ROESY identifies spatial proximity of protons (e.g., H5 and H7a in the (3aR,5S,7aS) configuration).

- Chiral derivatization : React with Mosher’s acid (α-methoxy-α-trifluoromethylphenylacetic acid) to assign absolute configuration via ¹H-NMR splitting patterns .

- Dynamic NMR : Variable-temperature studies detect conformational exchange broadening (e.g., ring-flipping).

Troubleshooting : Use high-field instruments (≥500 MHz) and deuterated solvents (e.g., DMSO-d₆) to resolve overlapping peaks .

What metabolic pathways should be considered when studying the biological activity of this compound?

Advanced Research Question

- Phase I metabolism : Hydroxylation at C5 (via CYP450 enzymes) or oxidation of the isoindole ring.

- Phase II conjugation : Glucuronidation/sulfation of the hydroxyl group.

- In vitro models : Liver microsomes (human/rat) with LC-HRMS identify metabolites. Use CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) to map enzymatic contributions .

Validation : Isotope-labeled analogs (e.g., ¹³C at C5) track metabolic fate via mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.